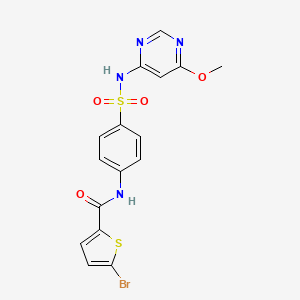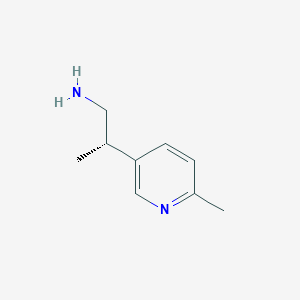
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, also known as DFPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPB belongs to the class of benzamides and has been found to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Cancer Imaging
A related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized for potential use in PET (Positron Emission Tomography) imaging of B-Raf(V600E) in cancers. This highlights the potential of difluoro-benzamide derivatives in medical imaging and cancer diagnosis (Wang et al., 2013).
Polymer Synthesis
N,N-Diisopropyl-4-(1-phenylethenyl)benzamide, another compound structurally related to 3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, was used in the anionic synthesis of aromatic amide and carboxyl functionalized polymers. This points to the utility of benzamide derivatives in polymer chemistry and material science (Summers & Quirk, 1998).
Antibacterial Activity
Compounds like N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and shown to exhibit antibacterial activity against various bacteria, such as Escherichia coli and Staphylococcus aureus. This suggests that benzamide derivatives could be explored for their potential antimicrobial properties (Mobinikhaledi et al., 2006).
Antipathogenic Applications
The synthesis and evaluation of thiourea derivatives, including various benzamides, have demonstrated potential antipathogenic activities. This indicates the role of benzamide derivatives in the development of new antimicrobial agents, particularly with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis Methods
The synthesis of difluorinated compounds like 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides through rhodium(III)-catalyzed alkenylation demonstrates the significance of such compounds in chemical synthesis and the development of new synthetic methods (Cui et al., 2023).
Propiedades
IUPAC Name |
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHPJBPKTFEOAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




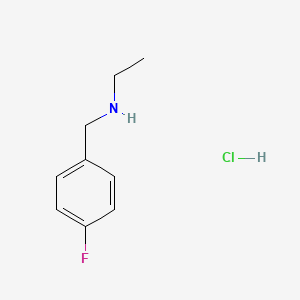
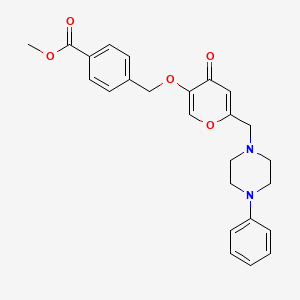

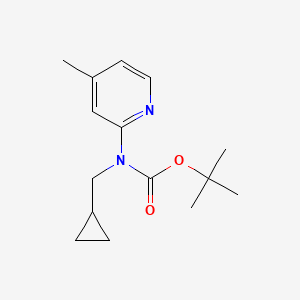
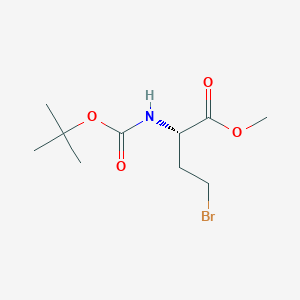
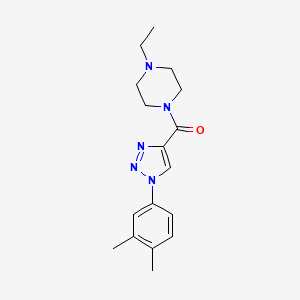
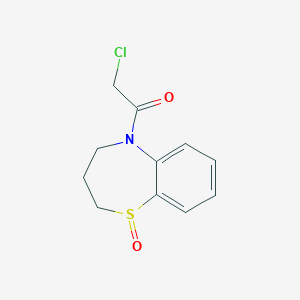
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)
